![molecular formula C15H19NO2 B1339472 3-苄基-3-氮杂双环[3.1.0]己烷-6-甲酸乙酯 CAS No. 186376-30-7](/img/structure/B1339472.png)

3-苄基-3-氮杂双环[3.1.0]己烷-6-甲酸乙酯

描述

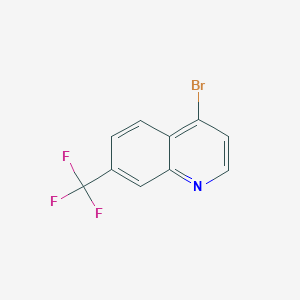

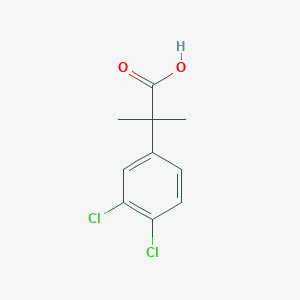

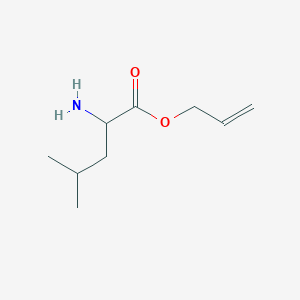

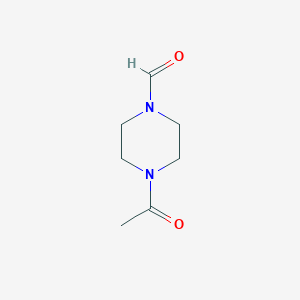

“Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate” is a chemical compound with the molecular formula C15H19NO2 . It contains a five-membered heterocyclic ring, in an envelope conformation, fused to a three-membered cyclopropane ring .

Synthesis Analysis

A convenient and high yield process for ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate using a facile endo-exo conversion by DBU has been described .

Molecular Structure Analysis

The molecular structure of “Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate” consists of a five-membered heterocyclic ring in an envelope conformation, fused to a three-membered cyclopropane ring .

Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress in recent years, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed .

Physical And Chemical Properties Analysis

The molecular weight of “Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate” is 245.32 g/mol. It has a topological polar surface area of 29.5 Ų. The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds .

科学研究应用

抗疟疾和抗分枝杆菌特性

合成了5-苯基-6-氧杂-1-氮杂双环[3.1.0]己烷-2-甲酸乙酯衍生物,并评价了它们对恶性疟原虫菌株的抗疟疾活性。这些具有不同侧链和取代基的化合物还显示出抗分枝杆菌特性,并已针对Vero细胞进行了细胞毒性测试(Nongpanga Ningsanont等人,2003)。

化学重排和转化

结构相似的化合物2-氮杂双环[2.2.1]庚-5-烯-3-甲酸乙酯发生立体定向重排,得到4-芳基氨基-2-氧杂双环[3.3.0]辛-7-烯-3-酮。这种转化展示了氮杂双环衍生物的化学灵活性和生成多种化合物的潜力(Tomoshige Kobayashi等人,1992)。

合成和立体化学研究

合成了与3-苄基-3-氮杂双环化合物相关的3-苄基-9-氧代-3-氮杂双环[3.3.1]壬烷-1-甲酸甲酯和乙酯,研究重点是它们的立体化学方面。本研究突出了这些化合物在更复杂的化学合成和分析中的潜力(G. F. Vafina等人,2003)。

形成和反应分析

另一种类似物2,2-二甲基-7-氧代-4-氧杂-1-氮杂双环[3.2.0]庚烷-6-甲酸乙酯已通过特定反应形成,并对其反应性和结构性质进行了评估。本研究有助于理解氮杂双环化合物的反应机理和稳定性(B. Golding等人,1975)。

安全和危害

属性

IUPAC Name |

ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKFHBYDDJRSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11H-Dibenzo[b,e]azepine-6-carbonitrile](/img/structure/B1339421.png)